molecular formula C16H16N2O4 B400694 4-nitro-N-(2-propoxyphenyl)benzamide

4-nitro-N-(2-propoxyphenyl)benzamide

Cat. No.: B400694
M. Wt: 300.31g/mol
InChI Key: UOLWVWOJVKUNQC-UHFFFAOYSA-N
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Description

4-Nitro-N-(2-propoxyphenyl)benzamide is a benzamide derivative characterized by a nitro group at the para position of the benzoyl ring and a 2-propoxyphenyl substituent on the amide nitrogen. Benzamide derivatives are typically synthesized via reactions between substituted benzoyl chlorides and anilines or their derivatives, as demonstrated in similar compounds (e.g., ). The nitro group enhances electron-withdrawing properties, influencing reactivity and biological activity, while the 2-propoxyphenyl moiety may modulate solubility and steric interactions.

Properties

Molecular Formula

C16H16N2O4

Molecular Weight

300.31g/mol

IUPAC Name

4-nitro-N-(2-propoxyphenyl)benzamide

InChI

InChI=1S/C16H16N2O4/c1-2-11-22-15-6-4-3-5-14(15)17-16(19)12-7-9-13(10-8-12)18(20)21/h3-10H,2,11H2,1H3,(H,17,19)

InChI Key

UOLWVWOJVKUNQC-UHFFFAOYSA-N

SMILES

CCCOC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CCCOC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

solubility

4.1 [ug/mL]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

Table 1: Structural and Physical Properties of Selected Benzamide Derivatives

Compound Name Molecular Formula Melting Point (°C) Key Functional Groups Reference
4-Nitro-N-(2-propoxyphenyl)benzamide* C₁₆H₁₆N₂O₄ Not reported Nitro, benzamide, 2-propoxyphenyl (Hypothetical)
4-Nitro-N-(2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)benzamide (7e) C₂₁H₁₅N₅O₄ 195–197 Nitro, oxadiazole, benzamide
2-Nitro-N-(4-nitrophenyl)benzamide C₁₃H₉N₃O₅ Not reported Two nitro groups, benzamide
4-Bromo-N-(2-nitrophenyl)benzamide C₁₃H₉BrN₂O₃ Not reported Bromo, nitro, benzamide

Key Observations :

  • Electron-Withdrawing Groups : The nitro group at the para position (common in all analogs) enhances thermal stability and influences intermolecular interactions, such as hydrogen bonding (e.g., C–H···O in ).
  • Substituent Position: Compounds with nitro groups at ortho positions (e.g., 2-nitro in ) exhibit non-planar conformations due to steric hindrance, whereas para-substituted analogs (e.g., ) adopt more linear geometries.
  • Solubility : The 2-propoxyphenyl group in the target compound may improve lipophilicity compared to halogenated analogs (e.g., bromo in ), which are typically less soluble in polar solvents.
Pharmacological Activity

Key Findings :

  • Anticonvulsant Activity : Electron-withdrawing groups (e.g., nitro) at the para position enhance anticonvulsant efficacy. Substituents on the aniline ring (e.g., chloro, methyl) further modulate potency ().

Key Insights :

  • Amide Coupling : Most analogs are synthesized via nucleophilic acyl substitution using benzoyl chlorides and amines ().
  • Catalyzed Reactions : Gold(I) catalysis enables efficient cyclization for complex heterocyclic derivatives ().
Crystallographic and Spectroscopic Data
  • Crystal Packing : The dihedral angle between aromatic rings in 2-nitro-N-(4-nitrophenyl)benzamide is 82.32°, with intramolecular C–H···O hydrogen bonds stabilizing the structure ().
  • Spectroscopic Signatures :
    • IR : Nitro groups exhibit peaks at ~1348–1539 cm⁻¹ ().
    • NMR : Aromatic protons appear as multiplet signals at δ 7.5–8.5 ppm ().

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